molecular formula C21H22N6O3 B11151228 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B11151228
M. Wt: 406.4 g/mol
InChI Key: JXJRHMPAOWFOFE-UHFFFAOYSA-N
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Description

3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE is a complex organic compound that features both imidazolidinone and triazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions to form the imidazolidinone core.

    Introduction of the Phenylethyl Group: This step involves the alkylation of the imidazolidinone with a phenylethyl halide in the presence of a base.

    Formation of the Triazolopyridine Moiety: This can be synthesized separately by cyclization of a suitable precursor, such as a pyridine derivative with a triazole-forming reagent.

    Coupling of the Two Moieties: The final step involves coupling the imidazolidinone and triazolopyridine moieties through a suitable linker, such as a propanamide group, using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the phenylethyl group or the triazolopyridine moiety using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols.

Scientific Research Applications

3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study biological processes or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2,5-DIOXO-1-(1-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-(1,3-THIAZOL-2-YL)PROPANAMIDE
  • 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-[3-METHYLSULFANYL-1-([1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)PROPYL]PROPANAMIDE

Uniqueness

The uniqueness of 3-[2,5-DIOXO-1-(2-PHENYLETHYL)IMIDAZOLIDIN-4-YL]-N-({[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}METHYL)PROPANAMIDE lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C21H22N6O3/c28-19(22-14-18-25-24-17-8-4-5-12-26(17)18)10-9-16-20(29)27(21(30)23-16)13-11-15-6-2-1-3-7-15/h1-8,12,16H,9-11,13-14H2,(H,22,28)(H,23,30)

InChI Key

JXJRHMPAOWFOFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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